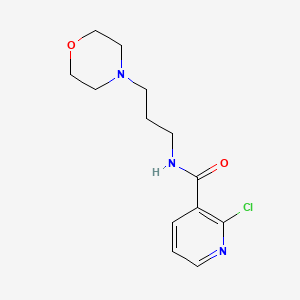
2-Chloro-N-(3-morpholinopropyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(3-morpholinopropyl)nicotinamide is a derivative of nicotinamide, which is an amide form of nicotinic acid. Nicotinamide and its derivatives have been extensively studied for their wide range of biological applications, including antibacterial, antifungal, and anti-inflammatory properties .
Preparation Methods
The synthesis of 2-Chloro-N-(3-morpholinopropyl)nicotinamide typically involves the reaction of 2-chloronicotinic acid with 3-morpholinopropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
2-Chloro-N-(3-morpholinopropyl)nicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various oxidation states and reduced forms.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of other nicotinamide derivatives with potential biological activities.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-morpholinopropyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes involved in bacterial and fungal cell wall synthesis, leading to the disruption of cell wall integrity and ultimately cell death . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and signaling pathways .
Comparison with Similar Compounds
2-Chloro-N-(3-morpholinopropyl)nicotinamide can be compared with other nicotinamide derivatives such as:
- 2-Chloro-N-(2-chlorophenyl)nicotinamide
- 2-Chloro-N-(3-chlorophenyl)nicotinamide
- 2-Chloro-N-(4-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and chemical properties .
Properties
Molecular Formula |
C13H18ClN3O2 |
|---|---|
Molecular Weight |
283.75 g/mol |
IUPAC Name |
2-chloro-N-(3-morpholin-4-ylpropyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H18ClN3O2/c14-12-11(3-1-4-15-12)13(18)16-5-2-6-17-7-9-19-10-8-17/h1,3-4H,2,5-10H2,(H,16,18) |
InChI Key |
YLZONZBOTGMALV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















